molecular formula C20H27N3O4 B11778481 Ethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylate

Ethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B11778481
M. Wt: 373.4 g/mol
InChI Key: HYMKJLZRDUHTPV-UHFFFAOYSA-N
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Description

Ethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylate is a complex organic compound that features a benzimidazole core, a piperidine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which is then functionalized with a piperidine ring. The tert-butoxycarbonyl (Boc) group is introduced to protect the piperidine nitrogen during the reaction. The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzimidazole core or the piperidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzimidazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Ethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring and ethyl ester group can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate: Similar in structure but lacks the benzimidazole core.

    N-Boc-piperidine-4-carbonitrile: Contains the piperidine ring and Boc group but has a different functional group.

    4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Similar piperidine and Boc groups but different core structure.

Uniqueness

Ethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylate is unique due to its combination of a benzimidazole core, piperidine ring, and ethyl ester group. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

Ethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylate is a complex organic compound with significant potential in therapeutic applications. Its unique structural features, including a benzo[d]imidazole core and a piperidine ring, contribute to its biological activity, particularly in modulating inflammatory responses and inhibiting specific cellular pathways.

Structural Characteristics

The compound is characterized by the following structural components:

  • Benzo[d]imidazole Core : This moiety is known for its role in various biological activities, including antimicrobial and anticancer properties.
  • Piperidine Ring : The presence of the piperidine ring enhances the compound's ability to interact with biological targets.
  • tert-Butoxycarbonyl Group : This protecting group is critical for the stability and reactivity of the compound during synthesis and biological evaluation.

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory activity. Notably, studies have shown that this compound can inhibit pyroptosis—a form of programmed cell death associated with inflammation—by modulating interleukin-1 beta release. This inhibition is crucial as interleukin-1 beta is a key cytokine involved in inflammatory responses.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of pyroptosis and interleukin-1 beta release
AntimicrobialPotential activity against various bacterial strains
PD-1/PD-L1 InhibitionModulation of immune response pathways

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated activity against both Gram-positive and Gram-negative bacteria. The benzo[d]imidazole moiety contributes to this activity, as similar compounds have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Case Study 1: Pyroptosis Inhibition

In a study examining the effects of various benzimidazole derivatives, this compound was highlighted for its ability to inhibit pyroptosis in macrophages. This was measured by assessing the release of interleukin-1 beta in response to inflammatory stimuli. The compound showed a dose-dependent inhibition, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that modifications to the benzimidazole ring could enhance antibacterial activity, with certain derivatives demonstrating minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Research Findings

Recent research has provided insights into the structure-activity relationship (SAR) of this compound. Variations in substituents on the benzimidazole core significantly impact its biological activity:

Table 2: Structure-Activity Relationship Insights

Substituent PositionEffect on ActivityObservations
C-4Decreased potencySubstitution reduces binding affinity
C-5Increased activityEnhanced interaction with target sites
C-6Variable potencyPotency decreased compared to C-5 substitutions

Properties

Molecular Formula

C20H27N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 6-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C20H27N3O4/c1-5-26-18(24)17-21-15-7-6-14(12-16(15)22-17)13-8-10-23(11-9-13)19(25)27-20(2,3)4/h6-7,12-13H,5,8-11H2,1-4H3,(H,21,22)

InChI Key

HYMKJLZRDUHTPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=C(C=C2)C3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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